Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]-
Description
This compound features a boronic acid group attached to a phenyl ring substituted with a 3-pyridinylmethylaminocarbonyl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly as enzyme inhibitors or sensors, leveraging the boronic acid's affinity for biomolecules.
Properties
Molecular Formula |
C13H13BN2O3 |
|---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
[3-(pyridin-3-ylmethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BN2O3/c17-13(16-9-10-3-2-6-15-8-10)11-4-1-5-12(7-11)14(18)19/h1-8,18-19H,9H2,(H,16,17) |
InChI Key |
VMOKEAXUUOLHGU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CN=CC=C2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced through the reaction of an aryl halide with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Substitution Reactions: The phenyl ring is then functionalized with the pyridinylmethylamino carbonyl group through a series of substitution reactions. This often involves the use of protecting groups to ensure selective functionalization.
Deprotection and Purification: The final step involves the removal of any protecting groups and purification of the compound through techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- undergoes a variety of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions at the pyridinylmethylamino carbonyl group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of the enzyme and inhibit its activity. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural Analogues with Aromatic Substitutions
4-Chlorophenylmethyl Derivative (CAS: 874288-25-2)
- Structure : Replaces the 3-pyridinylmethyl group with a 4-chlorophenylmethyl moiety.
- Properties : Lower solubility due to the hydrophobic chlorine substituent. The absence of a pyridine ring reduces hydrogen-bonding capacity.
Phenylboronic Acid Derivatives ()
- Examples : Simple phenylboronic acid, o-nitrophenylboronic acid, p-propoxyphenylboronic acid.
- Key Differences: Lack the aminocarbonyl linker and pyridinyl group. Simpler structures result in weaker enzyme binding (e.g., o-nitrophenylboronic acid has moderate catalytic activity, while phenylboronic acid is a poor catalyst) .
3-Methacrylamidophenylboronic Acid ()
Boronic Acids with Bioactive Moieties
β-Lactamase Inhibitors ()
- Examples : Chiral α-amido-β-triazolylethaneboronic acids ([70], [71]).
- Activity: Exhibit nanomolar inhibitory constants (Ki = 0.004–0.008 µM) against class C β-lactamases via covalent binding to Ser318, Tyr150, and Lys67 .
- Comparison: The target compound’s pyridinyl group may enhance binding to bacterial enzymes, but its Ki values are unknown. Triazole substituents in [70] and [71] improve cell penetration, a feature absent in the target compound .
Tubulin Polymerization Inhibitors ()
- Examples : Boronic acid-containing cis-stilbenes (e.g., 13c, 13d).
- Activity : IC50 = 0.48–2.1 µM against cancer cell lines; inhibit tubulin polymerization (IC50 = 21–22 µM).
- Comparison: The target compound’s pyridinyl group may confer distinct binding kinetics compared to the stilbene scaffold.
Electronic and Solubility Properties
Chalcone Derivatives ()
- Examples : Chalc1 (580 nm emission) and Chalc2 (665 nm emission).
- Mechanism: Boronic acid’s electronic effects modulate charge transfer between dimethylamino and carbonyl groups.
- : pKa ~6.5 for chalcones vs. ~7.5 for other boronic probes) .
Quinoxaline Derivatives ()
- Examples : Fluoro- and chlorophenyl-substituted boronic acids.
- Activity : Antimicrobial activity varies with substituents (4-fluorophenyl > 4-chlorophenyl).
Data Table: Key Properties of Compared Compounds
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